Oxidronic acid
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Overview
Description
Oxidronic acid is a 1,1-bis(phosphonic acid).
See also: Oxidronate disodium (active moiety of).
Scientific Research Applications
Electrochemical Applications in Wastewater Treatment
Oxidronic acid's utility is evident in its role in electrochemical oxidation processes, particularly in wastewater treatment. For instance, the electrochemical oxidation of compounds like 3-methylpyridine and chloranilic acid at electrodes like boron-doped diamond (BDD) has been a subject of study. These processes have shown potential in applications ranging from electroorganic synthesis to complete mineralization of pollutants in wastewater. The use of this compound in these contexts can lead to the formation of by-products like nicotinic acid or the complete combustion of pollutants to CO2, highlighting its efficiency in environmental applications (Iniesta et al., 2001); (Martínez-Huitle et al., 2004).
Organic Pollutants Abatement
Studies have also focused on the anodic abatement of organic pollutants in water, like oxalic acid, using micro reactors equipped with BDD anodes. This demonstrates the capability of this compound in treating waters contaminated by organic pollutants without the need for added supporting electrolytes, offering a viable method for environmental cleanup (Scialdone et al., 2010).
Chemical Synthesis
In chemical synthesis, this compound has been utilized as a catalyst. For example, the conversion of epoxides to thiiranes using ammonium thiocyanate catalyzed with etidronic acid illustrates its utility in organic reactions. This shows the versatility of this compound in facilitating various chemical transformations, which can be significant in pharmaceutical and chemical manufacturing industries (Wu et al., 2010).
Boronic Acid Research
Additionally, this compound is relevant in the field of boronic acid research. Boronic acids, which interact with various compounds to form complex structures, have applications in fluorescent chemosensors, biological labeling, and drug development. The chemistry of boronic acids, including their interactions and applications, is a crucial area of study where this compound plays a significant role (Huang et al., 2012).
Properties
CAS No. |
15468-10-7 |
---|---|
Molecular Formula |
CH6O7P2 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
[hydroxy(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/CH6O7P2/c2-1(9(3,4)5)10(6,7)8/h1-2H,(H2,3,4,5)(H2,6,7,8) |
InChI Key |
HJZKOAYDRQLPME-UHFFFAOYSA-N |
SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O |
15468-10-7 | |
Related CAS |
14255-61-9 (di-hydrochloride salt) 72945-61-0 (technetium tc-99m salt/solvate) |
Synonyms |
1,1-hydroxymethyldiphosphonate disodium (hydroxymethylene)diphosphonate disodium methane hydroxy-diphosphonate disodium methane-1-hydroxy-1,1-diphosphonate hydroxymethanediphosphonic acid hydroxymethanediphosphonic acid, 14C-labeled hydroxymethanediphosphonic acid, disodium salt hydroxymethanediphosphonic acid, monosodium salt hydroxymethanediphosphonic acid, tetrasodium salt hydroxymethanediphosphonic acid, trisodium salt hydroxymethylene bisphosphonate methylhydroxydiphosphonate MHDP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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